(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Description

The exact mass of the compound (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEWKAVKGVXBTD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873221-70-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-methyl-2-(methylamino)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873221-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate physical properties

[1]

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a high-value chiral diamine intermediate used extensively in medicinal chemistry. It serves as a critical building block for the synthesis of peptide surrogates, heterocycles, and linker systems in drug discovery. Its structure features a tert-butoxycarbonyl (Boc) protected primary amine at the chiral center and a reactive secondary methylamine, allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physical properties, synthesis, and handling protocols for research applications.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound is an (S)-enantiomer of a vicinal diamine derivative. The steric bulk of the Boc group combined with the basicity of the methylamino group defines its reactivity profile.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Common Synonyms | Boc-Dap(Me)-H; (S)-1-(Methylamino)-2-(Boc-amino)propane |

| CAS Number | 873221-70-6 |

| Molecular Formula | C |

| Molecular Weight | 188.27 g/mol |

| SMILES | CC(CNC)NC(=O)OC(C)(C)C |

| Chirality | (S)-Configuration |

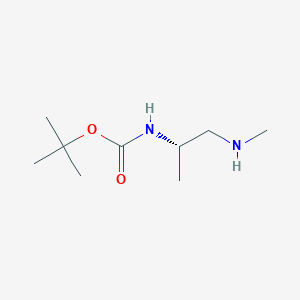

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the orthogonal amine functionalities.

Figure 1: Functional group topology of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate.

Physicochemical Profile

Understanding the physical state and solubility parameters is crucial for purification and reaction planning.

Physical Constants

| Property | Value / Range | Notes |

| Physical State | Colorless to pale yellow oil | Often solidifies upon prolonged storage at -20°C. |

| Boiling Point | ~271°C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| Flash Point | ~118°C | Estimated.[2] |

| Density | 0.947 ± 0.06 g/cm³ | Liquid phase at 20°C. |

| pKa (Conj. Acid) | ~10.5 (Methylamine) | The carbamate NH is non-basic. |

| LogP | ~1.2 | Moderately lipophilic. |

Solubility & Stability

-

Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO. Moderately soluble in water; solubility increases significantly in acidic aqueous buffers (pH < 9).

-

Stability: Stable under standard laboratory conditions. Hydrolytically stable at neutral/basic pH. The Boc group is cleaved by strong acids (TFA, HCl/Dioxane).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Purification Workflows

The most reliable synthesis route avoids the risk of racemization and over-alkylation by utilizing reductive amination of the corresponding Boc-amino aldehyde.

Recommended Synthetic Pathway

Precursor: (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (Boc-L-Alaninal).

Figure 2: Reductive amination pathway from Boc-L-Alaninal.

Detailed Protocol

-

Imine Formation: Dissolve Boc-L-Alaninal (1.0 equiv) in anhydrous Methanol (0.2 M). Add Methylamine (2.0 equiv, typically as a solution in THF or MeOH). Stir at 0°C to RT for 1–2 hours.

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH

, 1.5 equiv) portion-wise. Note: NaBH -

Quench: After reaction completion (TLC monitoring), quench with saturated NH

Cl solution. -

Extraction: Remove volatiles under vacuum. Extract the aqueous residue with DCM (3x).

-

Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH

OH additive to prevent streaking of the amine.

Analytical Characterization

Validating the identity and purity of the compound requires checking for the integrity of the Boc group and the presence of the methyl group.

NMR Spectroscopy Expectations ( H NMR, CDCl )

- 1.44 ppm (s, 9H): Boc tert-butyl protons (Characteristic singlet).

- 1.10 ppm (d, 3H): Methyl group of the alanine backbone.

- 2.45 ppm (s, 3H): N-Methyl protons (Singlet, diagnostic for product formation).

- 2.60–2.80 ppm (m, 2H): Methylene protons adjacent to the methylamine.

- 3.80 ppm (m, 1H): Methine proton at the chiral center.

- 4.80 ppm (br s, 1H): Carbamate NH.

Mass Spectrometry[2]

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]

= 189.28 m/z. -

Fragment: Loss of Boc group often observed ([M+H - 100]

).

Handling, Safety & Stability

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which remove the Boc group).

Storage

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon to prevent oxidation or carbonate formation from atmospheric CO

.

References

-

Biosynth. tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Page. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107247829, tert-butyl N-[1-(butylamino)propan-2-yl]carbamate. (Analogous Structure Reference). Retrieved from [1]

-

Aceschem. Product Information for CAS 873221-70-6. Retrieved from

-

Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate (CN104086460B). (Methodology Reference). Retrieved from

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1]

Chemical Identity & Structural Analysis

This compound serves as a protected chiral diamine scaffold, specifically the

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Common Synonyms | (S)-1-Methylamino-2-(Boc-amino)propane; Boc-N-methyl-1,2-diaminopropane |

| CAS Registry Number | 873221-70-6 |

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| Stereochemistry | (S)-Enantiomer (derived from L-Alanine backbone) |

Structural Topology

The molecule features a three-carbon backbone.[1] The C2 position holds a tert-butoxycarbonyl (Boc)-protected amine, conferring acid lability.[1] The C1 position features a secondary methylamine, which remains basic and nucleophilic, serving as the primary attachment point for further elaboration.

Figure 1: Functional topology of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate, highlighting the orthogonal reactivity of the two nitrogen centers.[1]

Synthetic Methodology

The synthesis of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate requires preserving the stereocenter at C2. Two primary routes are field-validated: Reductive Amination (Route A) and Nucleophilic Displacement (Route B).[1]

Route A: Reductive Amination (Preferred for Medicinal Chemistry)

This route utilizes Boc-L-Alaninal (derived from Boc-L-Alanine) as the starting material.[1] It is rapid and minimizes racemization risks if reaction conditions are controlled.

-

Oxidation/Reduction: Boc-L-Alanine is converted to Boc-L-Alaninal (aldehyde).[1]

-

Imine Formation: The aldehyde reacts with methylamine (

) to form the imine. -

Reduction: In situ reduction using Sodium Triacetoxyborohydride (

) yields the secondary amine.[1]

Route B: Nucleophilic Displacement (Preferred for Scale-Up)

This route avoids unstable aldehydes by using Boc-L-Alaninol .[1]

-

Activation: React Boc-L-Alaninol with Methanesulfonyl chloride (MsCl) to form the mesylate.

-

Displacement: Treat the mesylate with excess methylamine. The

displacement occurs at the achiral C1 position, leaving the C2 stereocenter untouched.

Figure 2: Comparative synthetic workflows. Route B is generally more robust for large-scale preparation due to the stability of the alcohol intermediate.[1]

Experimental Protocol (Route B - Mesylate Strategy)

Step 1: Activation

To a solution of Boc-L-Alaninol (1.0 eq) in DCM at 0°C, add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.1 eq) dropwise.[1] Stir for 2 hours. Wash with dilute citric acid and brine. Dry (

Step 2: Displacement Dissolve the crude mesylate in THF. Add Methylamine (2.0 M in THF, 5.0 eq) or aqueous methylamine (40%).[1] Heat the sealed vessel to 50°C for 12 hours.

Physicochemical Profiling

Understanding the physical behavior of this intermediate is crucial for assay development and formulation.

| Property | Value / Characteristic | Implication |

| Physical State | Waxy solid or viscous oil | Low melting point requires careful handling during weighing.[1] |

| Boiling Point | ~271.8°C (Predicted) | Non-volatile; stable under high vacuum.[1] |

| pKa (Conjugate Acid) | ~10.5 (Secondary Amine) | Highly basic at N1; will be protonated at physiological pH.[1] |

| LogP | ~1.1 | Moderately lipophilic; good membrane permeability for cellular assays.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |

Application in Drug Development[1]

Peptidomimetics & Linkers

This scaffold is a "privileged structure" for replacing the peptide bond or introducing conformational constraints.

-

Gamma-Turn Mimetics: The diamine backbone mimics the

to -

PROTAC Linkers: The secondary amine allows for the attachment of alkyl chains, while the Boc-protected amine can be deprotected later to attach E3 ligase ligands.[1]

Kinase Inhibitors

Many kinase inhibitors require a solubilizing group exposed to the solvent front. The (S)-1-(methylamino)propan-2-yl motif provides a chiral handle to fine-tune this interaction, often improving selectivity over the achiral ethylenediamine counterparts.[1]

References

-

Li, F. F., Stubbing, L. A., Kavianinia, I., & Brimble, M. A. (2018). "Synthesis and antiproliferative activity of C- and N-terminal analogues of culicinin D." Bioorganic & Medicinal Chemistry.[1][2] [1]

- Primary citation for the synthesis and utilization of the (S)-enantiomer (CAS 873221-70-6).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][3] [1]

- Authoritative source for Boc-protection and deprotection mechanics.

-

Biosynth. (n.d.).[1] "tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data."

- Verification of CAS and physical d

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and application logic into a cohesive monograph.

CAS: 873221-70-6

Formula: C

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 873221-70-6) is a high-value chiral building block characterized by a 1,2-diamine motif with orthogonal protection. Its structure features a secondary methylamine at the C1 position and a tert-butoxycarbonyl (Boc)-protected primary amine at the chiral C2 position ((S)-configuration).

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , enabling the synthesis of peptidomimetics, chiral ligands, and nitrogen-rich heterocycles (e.g., piperazines, imidazolidinones). Its utility lies in the ability to selectively functionalize the sterically accessible methylamine while preserving the chiral center and the latent amine functionality protected by the Boc group.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Synonyms | (S)-1-(Methylamino)-N-Boc-2-propanamine; (S)-N1-Boc-N2-methylpropane-1,2-diamine |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in water |

| pKa (Calc) | ~10.2 (secondary amine), ~-1.0 (carbamate oxygen) |

| Chiral Purity | Typically >98% ee (enantiomeric excess) |

| Storage | 2–8°C, Hygroscopic, Store under inert gas (Ar/N2) |

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of CAS 873221-70-6 is best approached via the "Chiral Pool" strategy, utilizing L-Alanine as the stereochemical anchor. This approach avoids expensive asymmetric catalysis and guarantees high enantiomeric purity.

Strategic Pathway

The most robust industrial route involves the activation of (S)-Boc-Alaninol followed by nucleophilic substitution.

-

Precursor: (S)-Boc-Alaninol (derived from L-Alanine).

-

Activation: Conversion of the primary alcohol to a leaving group (Mesylate or Tosylate).

-

Substitution: Displacement by Methylamine.

Reaction Workflow Visualization

Figure 1: Step-wise synthesis from (S)-Boc-Alanine to the target diamine.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis, prioritizing yield and purity without chromatographic purification where possible.

Step 1: Activation of (S)-Boc-Alaninol

Objective: Convert the hydroxyl group into a reactive methanesulfonate ester.

-

Reagents: (S)-Boc-Alaninol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve (S)-Boc-Alaninol in anhydrous DCM (10 mL/g) and cool to 0°C under nitrogen.

-

Add TEA followed by the dropwise addition of MsCl. Caution: Exothermic.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with 1N HCl (cold), saturated NaHCO

, and brine. Dry over MgSO -

Result: White crystalline solid (Mesylate). Yield >95%. Use directly.

-

Step 2: Nucleophilic Displacement

Objective: Introduce the methylamine group while inverting the C1 center (irrelevant as C1 is achiral) and preserving the C2 stereocenter.

-

Reagents: Mesylate intermediate (1.0 eq), Methylamine (40% aq. solution or 2M in THF, 10.0 eq).

-

Rationale for Excess: A large excess of methylamine is strictly required to prevent the product (a secondary amine) from reacting with the starting mesylate to form a tertiary amine dimer.

-

Procedure:

-

Dissolve the Mesylate in THF.

-

Add Methylamine solution. Seal the vessel (pressure tube recommended if using volatile amine).

-

Heat to 50–60°C for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

-

Purification (Self-Validating Step):

-

Concentrate to remove THF and excess methylamine.

-

Dissolve residue in DCM.

-

Acid Extraction: Extract with 1N HCl (The product moves to the aqueous phase as the salt; impurities remain in organic).

-

Basification: Basify the aqueous layer to pH >12 with NaOH.

-

Extraction: Extract back into DCM.

-

-

Final Isolation: Dry (Na

SO

-

Quality Control & Characterization

To ensure the integrity of the scaffold for drug development, the following parameters must be verified.

| Method | Diagnostic Signal / Criteria |

| 1H NMR (CDCl3) | δ 1.44 (s, 9H): Boc group.δ 2.45 (s, 3H): N-Methyl group.δ 1.10 (d, 3H): Propyl methyl group.δ 3.70 (m, 1H): Chiral methine proton. |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Confirm >98% ee against racemate. |

| LC-MS | [M+H]+ = 189.15. Confirm absence of dimer (M+H = ~361). |

Applications in Drug Discovery

The (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate scaffold is a versatile intermediate.

Fragment-Based Drug Discovery (FBDD)

The compound possesses a "Rule of 3" compliant profile (MW < 300, H-donors < 3, cLogP < 3), making it an ideal fragment.

-

Linker Chemistry: The secondary amine allows for urea formation, sulfonylation, or reductive amination to link pharmacophores.

-

Conformational Control: The methyl group at C2 (from alanine) introduces rigidity compared to an ethylenediamine linker, reducing entropic penalty upon binding.

Heterocycle Synthesis

This diamine is a precursor for chiral piperazines and imidazolidinones .

Figure 2: Application logic for the chiral diamine scaffold.

Safety & Handling

-

Hazards: The compound is a secondary amine and may cause skin irritation or severe eye damage (H315, H318).

-

Boc-Deprotection Warning: When removing the Boc group (using TFA or HCl/Dioxane), the resulting vicinal diamine is highly basic and can chelate metals or absorb CO

from the air. Handle the deprotected salt form (dihydrochloride) for better stability. -

Storage: Store under inert atmosphere at 2–8°C to prevent oxidation of the secondary amine.

References

-

Preparation of N-Boc-diamines: Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link

-

Synthesis of Piperazine Scaffolds: Kim, H., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(15), 2767. Link

-

Boc-Alaninol Activation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability and mesylate formation).

-

Patent Context: Substituted Amino Acid Derivatives Useful as Pharmaceutical Agents. US Patent Application US2008/0194672 A1. (Describes related chiral amine intermediates). Link

Sources

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

The following technical guide provides an in-depth analysis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate , a critical chiral diamine scaffold used in the synthesis of peptidomimetics and kinase inhibitors.

Identity & Physicochemical Profile[1]

This compound serves as a selectively protected chiral 1,2-diamine. Its structural utility lies in the differentiation between the two nitrogen centers: the secondary amine at position 1 is sterically accessible and nucleophilic, while the amine at position 2 is masked by the acid-labile tert-butyloxycarbonyl (Boc) group.

Core Data Table

| Parameter | Technical Specification |

| IUPAC Name | tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Common Name | (S)-N-Boc-N'-methyl-1,2-diaminopropane |

| CAS Registry Number | 873221-70-6 |

| Molecular Formula | C |

| Molecular Weight | 188.27 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | White to off-white low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water |

| pKa (Calc) | ~10.5 (Secondary amine), ~-1.0 (Carbamate) |

Synthetic Architecture: The Alaninol Route

To ensure stereochemical integrity and scalability, the synthesis of this molecule should not rely on the resolution of racemic mixtures. Instead, a "Chiral Pool" approach starting from (S)-Boc-Alaninol is the industry standard. This route preserves the stereocenter at C2 while converting the primary alcohol at C1 into a methylamine.

Mechanistic Pathway[2][3]

-

Activation: The hydroxyl group of (S)-Boc-Alaninol is a poor leaving group. It is converted into a mesylate (methanesulfonate) or tosylate to facilitate nucleophilic substitution.

-

Displacement: The activated intermediate is treated with excess methylamine. The use of excess amine is critical to prevent poly-alkylation (formation of tertiary amines).

Figure 1: Stereospecific synthesis pathway via nucleophilic substitution of an activated alcohol.

Experimental Protocol (Bench Scale)

Step 1: Mesylation

-

Charge a reaction vessel with (S)-Boc-Alaninol (1.0 equiv) and dry Dichloromethane (DCM).

-

Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv).

-

Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv). Why: Exothermic reaction control.

-

Stir for 2 hours. Validate conversion via TLC (loss of polar alcohol spot).

-

Quench with water, separate organic layer, dry over MgSO

, and concentrate to yield the crude mesylate.

Step 2: Amination

-

Dissolve the crude mesylate in THF.

-

Add Methylamine (40% aq. solution or 2M in THF, 5-10 equiv). Why: High equivalence forces the equilibrium toward the mono-methylated product and minimizes dimerization.

-

Heat to 50°C in a sealed pressure tube for 4-6 hours.

-

Concentrate to remove THF and excess methylamine.

Purification Strategy: The Acid-Base Swing

Chromatography is often unnecessary if the "Acid-Base Swing" extraction protocol is utilized. This method exploits the basicity of the newly formed secondary amine (N1) versus the non-basic carbamate (N2).

Figure 2: Self-validating purification logic based on pKa differentials.

Validation of Purity:

-

Proton NMR (

H-NMR, CDCl- 1.44 (s, 9H, Boc)

-

1.10 (d, 3H, CH

-

2.45 (s, 3H, N-CH

-

2.6-2.8 (m, 2H, CH

- 3.8 (m, 1H, Chiral CH)

-

Mass Spectrometry (ESI):

-

Expected [M+H]

: 189.27 m/z .

-

References

-

ChemBK . (n.d.). tert-butyl (1-(methylamino)propan-2-yl)carbamate.[1][2][3] Retrieved January 28, 2026, from [Link]

Sources

Technical Monograph: Enantioselective Synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1][2]

Executive Summary

The synthesis of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate represents a critical workflow in the generation of chiral 1,2-diamine motifs, which are ubiquitous in peptidomimetics, ligand design for asymmetric catalysis, and pharmaceutical linkers.[1][2]

This guide prioritizes the Sulfonate Activation Pathway over reductive amination or amide reduction routes.[2] While reductive amination of Boc-alaninal is theoretically shorter, it suffers from high risks of racemization via enolizable aldehydes.[2] Similarly, the reduction of Boc-amides often requires aggressive hydride donors that jeopardize the carbamate protecting group. The protocol detailed below utilizes a nucleophilic displacement strategy starting from (S)-Boc-Alaninol , ensuring the preservation of the chiral center at C2 and high chemoselectivity.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the high availability of the chiral pool precursor, L-Alanine. The target molecule is accessed by activating the primary alcohol of (S)-Boc-Alaninol, transforming it into a leaving group (Mesylate), followed by an

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the C2 stereocenter.[1][2]

Primary Synthesis Pathway: The Sulfonate Displacement

Phase 1: Activation of (S)-Boc-Alaninol

Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester.[1][2]

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[2]

-

Critical Parameter: Temperature control (

) is mandatory during MsCl addition to prevent the formation of oxazolidinone byproducts (cyclization of the Boc carbonyl onto the activated alcohol).

Protocol:

-

Charge a reaction vessel with (S)-Boc-Alaninol (1.0 equiv) and anhydrous DCM (10 vol).

-

Cool the solution to -10°C under a nitrogen atmosphere.

-

Add Triethylamine (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv).[2] Rate limit: Maintain internal temperature below 0°C.[2][3]

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Wash with saturated

, followed by brine. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. The resulting white solid (Mesylate) is typically used directly without column chromatography to minimize thermal degradation.[2]

Phase 2: Nucleophilic Displacement

Objective: Introduce the methylamine group via

-

Reagents: Methylamine (33% in EtOH or 2M in THF).

-

Critical Parameter: Stoichiometry. A large excess of methylamine is required to prevent the product from acting as a nucleophile and reacting with a second molecule of mesylate (dimerization).

Protocol:

-

Dissolve the Mesylate intermediate from Phase 1 in THF (5 vol).

-

Add Methylamine solution (10-15 equiv). Note: Using a sealed pressure vessel allows for mild heating (40-50°C) which accelerates the reaction significantly.[1][2]

-

Stir for 12–18 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the mesylate.[2]

-

Workup: Concentrate the mixture to remove excess methylamine and solvent.

-

Purification: Dissolve residue in DCM and wash with dilute

(to ensure the amine is free-based). -

Final Isolation: If high purity is required, convert to the Hydrochloride salt (add HCl in dioxane) or purify via silica gel chromatography (DCM:MeOH:

gradient).

Alternative Strategy: The Cyclic Sulfamidate Route

For Industrial Scale-Up & High Precision[1]

While the mesylate route is standard, it carries a risk of "dimer" formation.[2] The Cyclic Sulfamidate approach is the "Senior Scientist" alternative.[2] It involves reacting Boc-Alaninol with Thionyl Chloride (

Critical Quality Attributes (CQAs) & Data Summary

| Parameter | Specification | Method of Control |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (e.g., Chiralpak AD-H). Avoid racemization by keeping pH < 10 during workup.[2] |

| Chemical Purity | > 95% | HPLC (210 nm). Major impurity: Bis-alkylated dimer.[1][2] |

| Identity | Consistent | 1H NMR (Diagnostic: Doublet for CH3-CH, Singlet for Boc).[1][2] |

| Residual Solvent | < ICH Limits | Extended vacuum drying.[1][2] |

Detailed Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Mesylate Displacement Pathway.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545701, tert-butyl N-(1-hydroxypropan-2-yl)carbamate.[1][2] Retrieved October 24, 2025 from [Link][2]

-

Bailey, C. L., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents.[2][4] J. Org.[2][4][5] Chem. 81, 9, 3619–3628.[2][4] Available at: [Link][1][2]

-

Alapour, S., et al. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate and its utility in sulfamidate synthesis.[1][2] Zeitschrift für Kristallographie.[2][6] Available at: [Link]

Sources

- 1. 147252-84-4|tert-Butyl (1-hydroxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 4. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization and synthesis of (S)-tert-butyl (1-(methylamino)propan-2-yl)carbamate , a critical chiral diamine intermediate used in the development of peptidomimetics and pharmaceutical agents (e.g., Lacosamide derivatives).

The content is structured for research scientists requiring validated spectral data, fragmentation mechanisms, and robust synthetic protocols.

Compound Identity & Significance

-

IUPAC Name: tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate

-

CAS Number: 873221-70-6

-

Molecular Formula:

-

Molecular Weight: 188.27 g/mol

-

Role: A protected chiral 1,2-diamine building block. The tert-butoxycarbonyl (Boc) group protects the sterically hindered secondary amine at the chiral center, while the primary carbon bears a reactive

-methylamine, allowing for regioselective functionalization.

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the synthetic origin. The highest purity samples are typically derived from (S)-Boc-Alaninol . The transformation from a hydroxyl group (electronegative oxygen) to a methylamine (less electronegative nitrogen) results in distinct upfield shifts in the NMR spectra.

Synthesis Workflow:

-

Reduction: (S)-Boc-Alanine

(S)-Boc-Alaninol. -

Activation: Conversion of the alcohol to a mesylate (Ms) or tosylate (Ts).

-

Displacement: Nucleophilic substitution with methylamine (

).

Figure 1: Standard synthetic route yielding the spectroscopic sample.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus shifts for the pure compound in

Analyst Note: The chemical shift of C1 (

57.8) is the primary quality attribute (PQA) for confirming the success of the substitution reaction. Residual mesylate/alcohol would appear significantly downfield (65–70).

B. Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on a neat oil film.

| Wavenumber ( | Assignment | Description |

| 3340 | Broad stretch (Carbamate and Amine). | |

| 2975, 2930 | Aliphatic stretches (Methyl/Methylene). | |

| 1695 | Strong carbamate carbonyl stretch (Urethane). | |

| 1520 | Amide II band (Boc group). | |

| 1365, 1390 | Gem-dimethyl doublet (characteristic of t-Butyl). | |

| 1170 | C-O-C stretch of the Boc ester. |

C. Mass Spectrometry (ESI-MS)

The molecule ionizes readily in positive mode (

-

Parent Ion (

): 189.27 m/z -

Base Peak: Often 133.2 or 89.1 m/z depending on cone voltage.

Figure 2: ESI(+) Fragmentation Pathway. The loss of isobutene followed by decarboxylation is characteristic of Boc-protected amines.

Experimental Protocol: Preparation for Analysis

To replicate the spectroscopic data above, the following validated protocol yields high-purity material suitable for characterization.

Materials:

-

(S)-Boc-Alaninol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Methylamine (33% in EtOH or 2M in THF) (5.0 eq)

-

Triethylamine (

)[2]

Procedure:

-

Activation: Dissolve (S)-Boc-Alaninol in anhydrous DCM at 0°C. Add

(1.5 eq) followed by dropwise MsCl. Stir for 1 hour. -

Workup 1: Wash with 1N HCl, sat.

, and brine.[3] Dry ( -

Displacement: Dissolve the crude mesylate in THF. Add excess Methylamine solution. Seal the vessel and heat to 50°C for 4-6 hours.

-

Purification: Concentrate to remove excess methylamine. Dissolve residue in DCM and wash with dilute

(to ensure the product is in the free base form). -

Isolation: Dry organic layer and concentrate in vacuo. The product is typically a colorless to pale yellow oil.

Purity Check:

-

TLC:

(10% MeOH in DCM with 1%

References

-

Biosynth . tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data. Retrieved from

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 545701, tert-butyl N-(1-hydroxypropan-2-yl)carbamate (Precursor Data). Retrieved from

-

ChemicalBook . (S)-1-(Methylamino)-N-Boc-2-propanamine Spectrum Data. Retrieved from

Sources

Technical Guide: Stability Profile & Storage Protocols for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1][2]

Executive Technical Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate is a mono-Boc-protected vicinal diamine.[1][2] Its chemical utility stems from the orthogonality between the acid-labile carbamate (Boc) and the nucleophilic secondary amine (

| Parameter | Technical Specification |

| CAS Number | 873221-70-6 |

| IUPAC Name | tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Molecular Formula | C |

| Molecular Weight | 188.27 g/mol |

| Physical State | Colorless to pale yellow liquid (viscous oil) or low-melting solid |

| pKa (Estimated) | ~10.5 (Secondary amine), ~-1 (Carbamate oxygen) |

| Storage Class | Hygroscopic, Air-Sensitive, Refrigerated (2–8°C) |

Chemical Architecture & Reactive Sites[1][2]

To understand storage risks, one must map the molecule's reactive loci.[2] The compound features a chiral center at C2, a secondary amine at C1, and a Boc-protected amine at C2.[1][2]

Figure 1: Functional group analysis highlighting critical stability risk factors.

Stability Analysis & Degradation Mechanisms

Intramolecular Cyclization (The "Hidden" Risk)

Unlike simple amines, vicinal diamines with carbamate protection possess an intrinsic pathway for degradation: Cyclization .[2] The nucleophilic secondary amine (

-

Trigger: Elevated temperatures (>25°C) or basic conditions.[1][2]

-

Prevention: Maintain low temperature (2–8°C) to kinetically inhibit this ring closure.[1][2]

Oxidative Instability

The secondary methylamine is susceptible to oxidation by atmospheric oxygen, leading to the formation of

Hygroscopicity & Carbamate Formation

Secondary amines readily absorb atmospheric CO

Figure 2: Primary degradation pathways.[1][2] Note that cyclic urea formation is irreversible.

Storage Protocols

To ensure reagent integrity (>98% purity) over 12+ months, adhere to the following tiered storage protocols.

Short-Term Storage (< 1 Month)[1][2]

-

Temperature: 2°C to 8°C (Standard Refrigerator).

-

Container: Tightly sealed borosilicate glass vial with a PTFE-lined cap.[1][2]

-

Atmosphere: Headspace purged with Nitrogen or Argon.[2]

-

Desiccant: Store vial inside a secondary jar containing activated silica gel or Drierite™.[2]

Long-Term Storage (> 1 Month)[1][2]

-

Temperature: -20°C (Freezer). Note: Thaw completely to room temperature before opening to prevent water condensation.

-

Atmosphere: Strict Inert Gas. Sparging the liquid is not necessary, but a heavy blanket of Argon is required before sealing.

-

Seal: Parafilm® or electrical tape wrapped clockwise around the cap-neck junction to prevent gas exchange.[1][2]

Handling Precautions[1][2][4][6][7][8]

Quality Control (QC) & Validation[1][2]

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity using this self-validating workflow.

Analytical Decision Tree

Figure 3: Quality control logic flow. The presence of cyclic urea is the most common silent impurity.

Key Analytical Markers (1H NMR in CDCl )[1][2]

-

Boc Group: Strong singlet at

~1.44 ppm (9H).[2] -

N-Methyl: Singlet or doublet (due to coupling with NH) at

~2.4–2.5 ppm (3H).[1][2] -

Chiral Methine: Multiplet at

~3.8 ppm (1H).[1][2] -

Impurity Flag: If a sharp new singlet appears around 2.7–2.8 ppm and the Boc signal diminishes, cyclization has occurred.

Safety & GHS Classifications

While specific toxicological data for this isomer may be limited, analogous Boc-diamines dictate the following safety profile:

-

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Statements:

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 45091845: tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate.[1][2][6] (Note: Isomer reference for physicochemical properties). Retrieved from [Link][1][2][6]

-

Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[1][2] (Authoritative source on Boc stability and carbamate cyclization mechanisms).

Sources

- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate | C9H20N2O2 | CID 45091845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate safety and handling precautions

Safety, Handling, and Experimental Protocols[1]

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 1254705-72-8 / 873221-70-6) is a high-value chiral diamine building block used extensively in the synthesis of peptidomimetics and kinase inhibitors. Structurally, it features an acid-labile Boc-protected primary amine (at the chiral center) and a reactive secondary methylamine .

This guide addresses the critical handling requirements necessitated by its dual functionality: the basicity/nucleophilicity of the secondary amine and the thermal/acid sensitivity of the carbamate. Improper handling leads not only to safety risks (chemical burns) but also to silent degradation (Boc cleavage or amine oxidation), compromising downstream enantiopurity.

Chemical Identity & Physicochemical Properties[2][3]

Senior Scientist Note: Do not assume this compound is stable indefinitely on the shelf. The secondary amine is prone to absorbing atmospheric CO₂ to form carbamates/carbonates, appearing as "gunk" or unexplained mass gains.

| Property | Data |

| Chemical Name | (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate |

| Synonyms | (S)-N1-Boc-N2-methylpropane-1,2-diamine; tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| CAS Number | 1254705-72-8 (Generic/Salt dependent); 873221-70-6 (Free Base) |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil (Free Base) or White Solid (HCl Salt) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water (Free Base) |

| pKa (Calc.) | ~10.5 (Secondary Amine), ~-1.0 (Carbamate Oxygen) |

| Chirality | (S)-Enantiomer (Check optical rotation if critical) |

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, its structural class (aliphatic diamines) dictates the following safety profile.

Core Hazards[1]

-

Skin Corrosion/Irritation (Category 1C/2): The free secondary amine is caustic. Direct contact causes immediate, deep-tissue damage often delayed by nerve desensitization.

-

Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

-

Specific Target Organ Toxicity (STOT-SE 3): Inhalation of vapors (if heated) causes respiratory tract irritation.

Mechanistic Risk Assessment

-

Exothermic Decomposition: The Boc group is thermally unstable >80°C, releasing isobutylene (flammable gas) and CO₂.

-

Incompatibility: Violent reaction with strong acids (rapid deprotection/gas evolution) and strong oxidizers (N-oxide formation).

Storage, Stability & Handling Protocols[1]

The "Self-Validating" Workflow: Trusting the label purity is insufficient for chiral synthesis. The following protocol ensures integrity from storage to reaction.

A. Storage Architecture

-

Temperature: -20°C (Long term) or 2-8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen. The secondary amine reacts with atmospheric CO₂.

-

Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential chelation.

B. Handling & Dispensing (Step-by-Step)

-

Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses moisture, hydrolyzing the Boc group over time.

-

Solvent Selection: Use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) if using electrophiles immediately, as they may compete.

-

Validation (QC Check):

-

Method: ¹H NMR in CDCl₃.

-

Checkpoint: Look for the tert-butyl singlet at ~1.44 ppm.

-

Rotamer Alert: You may see broadened or split peaks for the N-Me and Boc groups due to restricted rotation around the carbamate bond. This is not an impurity.[2] Run NMR at 50°C to coalesce peaks if quantification is required.

-

C. Experimental Workflow Visualization

Figure 1: Validated handling lifecycle ensuring moisture exclusion and chemical integrity.

Emergency Response & Waste Management

Spill Response Logic

-

Evacuate: If heated vapors are present.

-

PPE: Butyl rubber gloves (Nitrile is permeable to some amines over time), goggles, lab coat.

-

Neutralization: Do NOT use strong acid to neutralize spills (generates gas/heat). Use a weak acid (Citric acid) or dry sand/vermiculite.

Decontamination

-

Skin: Wash with 5% acetic acid followed by copious water. The acid neutralizes the amine; water flushes the salt.

-

Surfaces: Wipe with dilute HCl (1M) only if ventilation is good, otherwise use detergent and water.

Synthesis & Application Context

This molecule is a "linker" scaffold. Its utility lies in the orthogonal reactivity of the two nitrogen atoms.

Reactivity Profile

-

N1 (Secondary Amine): Highly nucleophilic. Reacts with acid chlorides, sulfonyl chlorides, or alkyl halides.

-

Precaution: To prevent bis-alkylation, use stoichiometric control or temporary protection if necessary.

-

-

N2 (Boc-Carbamate): Inert to base/nucleophiles.[3] Labile to acid (TFA/HCl).

Deprotection Safety (The "Gas Event")

When removing the Boc group using TFA:

-

Gas Evolution: The reaction generates Isobutylene and CO₂.

-

Pressure Hazard: Never perform Boc deprotection in a closed vessel.

-

Scavengers: Add triethylsilane or water to scavenge the tert-butyl cation, preventing re-alkylation of the sensitive N-methyl amine.

Figure 2: Orthogonal reactivity map highlighting the divergent safety risks (Gas evolution vs. Selectivity).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45091845, tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate. Retrieved January 28, 2026 from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative text on Boc stability and removal mechanisms).

Sources

Methodological & Application

Application Note: Synthesis of Novel Compounds Using (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Executive Summary

This application note details the synthetic utility of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a privileged chiral building block for medicinal chemistry. Characterized by an orthogonally protected 1,2-diamine scaffold, this compound offers a versatile platform for constructing peptidomimetics, kinase inhibitors, and GPCR ligands.

The guide focuses on the regioselective functionalization of the steric-differentiated secondary amine (

Chemical Profile & Reactivity Analysis

Structural Attributes[1][2][3][4]

-

IUPAC Name: tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate

-

Molecular Formula:

-

Molecular Weight: 188.27 g/mol

-

Chirality: (S)-enantiomer (mimics natural L-amino acid stereochemistry).

-

Key Features:

- (Methylamine): Nucleophilic, secondary amine. Sterically accessible and highly reactive toward electrophiles (acyl chlorides, isocyanates).

- (Carbamate): Boc-protected, chemically inert to basic and nucleophilic conditions. Serves as a latent amine for subsequent steps.

Reactivity Logic

The synthetic strategy relies on the nucleophilicity differential between the free

-

Step 1 (Functionalization): The

amine is derivatized under basic or neutral conditions. -

Step 2 (Deprotection): The Boc group is removed using acidic conditions (TFA or HCl/Dioxane) to liberate the primary amine at the chiral center.

-

Step 3 (Cyclization/Extension): The newly liberated amine can undergo intramolecular cyclization (e.g., to imidazolidinones) or further chain extension.

Synthetic Workflow Visualization

The following diagram illustrates the core reaction pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate.

Detailed Experimental Protocols

Protocol A: Regioselective Urea Synthesis

Application: Synthesis of kinase inhibitor fragments.

Mechanism: Nucleophilic addition of the

Reagents:

-

Starting Material (1.0 eq)

-

Aryl Isocyanate (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Dissolve (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.0 mmol, 188 mg) in anhydrous DCM (5 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add TEA (1.5 mmol, 209 µL) and cool the solution to 0 °C.

-

Reaction: Dropwise add the aryl isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The secondary amine reacts rapidly; prolonged stirring is rarely needed.

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Avoid using strong bases (e.g., NaH) which might deprotonate the Boc-carbamate (

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Application: Incorporation into peptide backbones as a turn mimic. Mechanism: HATU-mediated activation of carboxylic acids.

Reagents:

-

Starting Material (1.0 eq)

-

Carboxylic Acid (

) (1.1 eq) -

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

DMF (Dimethylformamide)[1]

Procedure:

-

Activation: In a vial, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes to form the activated ester.

-

Coupling: Add the solution of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.0 mmol) in DMF (1 mL) to the reaction mixture.

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc (30 mL), wash with 5%

solution (3x) to remove DMF, followed by sat. -

Validation: Verify product mass via LCMS (

). The Boc group remains intact.

Troubleshooting: If the carboxylic acid is sterically hindered, switch coupling agents to COMU or T3P for higher yields.

Protocol C: Reductive Amination (Library Generation)

Application: Creating tertiary amine libraries for CNS targets. Mechanism: Imine/iminium ion formation followed by in situ reduction.

Reagents:

-

Starting Material (1.0 eq)

-

Aldehyde (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or THF

Procedure:

-

Imine Formation: Mix amine (1.0 mmol) and aldehyde (1.2 mmol) in DCE (5 mL). Add acetic acid to adjust pH to ~5–6. Stir for 30 mins.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Reaction: Stir at RT overnight (12–16 h).

-

Quench: Add sat.

solution and stir vigorously for 20 mins until gas evolution ceases. -

Extraction: Extract with DCM. The product is a tertiary amine; ensure the aqueous layer is basic (pH > 9) during extraction to recover the free base.

Analytical Validation

To validate the synthesis, compare the NMR signals of the product against the starting material.

| Feature | Starting Material ( | Product (Example: Amide) | Diagnostic Change |

| Boc Group | Unchanged (Integral 9H) | ||

| N-Methyl | Downfield shift due to acylation | ||

| Chiral CH | Slight shift; multiplicity retained | ||

| NH (Boc) | Present; confirms Boc intact |

Safety & Handling

-

Skin Sensitization: Diamines and their derivatives can be potent skin sensitizers. Always wear nitrile gloves and long sleeves.

-

Storage: Store the starting material at 2–8 °C. It is hygroscopic; keep the container tightly sealed.

-

Boc Deprotection: When removing the Boc group with TFA, significant gas (

and isobutylene) is evolved. Perform in a fume hood with adequate ventilation.

References

-

Organic Syntheses. (2011). Selective Mono-Protection of Diamines. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines. PMC. Retrieved from [Link]

Sources

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate as a chiral building block

Abstract

This guide details the utility, synthesis, and application of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a versatile chiral vicinal diamine scaffold.[1] Characterized by orthogonal protection—a steric bulky tert-butoxycarbonyl (Boc) group on the chiral secondary amine and a reactive, free N-methyl group on the primary carbon—this molecule is a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and chiral ligands. This document provides validated protocols for its synthesis from amino acid precursors, downstream coupling workflows, and quality control parameters.

Chemical Identity & Specifications

This building block is derived from L-Alanine , retaining the (S)-configuration at the chiral center.[1] Its value lies in the ability to selectively functionalize the methylamino group while preserving the stereocenter under the Boc shield.

| Property | Specification |

| IUPAC Name | tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| Common Name | (S)-1-(Methylamino)-2-(Boc-amino)propane |

| CAS Number | 873221-70-6 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Chirality | (S)-Enantiomer (derived from L-Alanine) |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; slightly soluble in water |

| pKa (Calc) | ~10.2 (secondary amine), ~-1.0 (Boc-carbamate) |

Structural Analysis & Retrosynthesis

The molecule features a 1,2-diamine core.[2][3][4][5] The synthetic logic typically flows from (S)-N-Boc-Alaninol .[1] The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) and displaced by methylamine. This route prevents racemization, ensuring high enantiomeric excess (ee).

Figure 1: Retrosynthetic pathway preserving stereochemistry.

Protocol 1: Synthesis & Purification

Rationale: Commercial supplies can be expensive or variable in purity. This in-house synthesis ensures control over chiral integrity.[1]

Reagents:

-

(S)-N-Boc-Alaninol (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Methylamine (33% in EtOH or 40% aq.) (10.0 eq)

-

Dichloromethane (DCM), Brine, MgSO₄.

Step-by-Step Methodology:

-

Activation (Mesylation):

-

Dissolve (S)-N-Boc-Alaninol in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0°C.[6]

-

Add TEA followed by dropwise addition of MsCl. Maintain temperature < 5°C to prevent side reactions.

-

Stir for 2 hours at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.

-

Quench: Wash with cold 1N HCl, then sat. NaHCO₃, then brine. Dry organic layer (MgSO₄) and concentrate to yield the waxy solid mesylate. Do not purify on silica (mesylates can be unstable); proceed immediately.

-

-

Displacement (Amination):

-

Dissolve the crude mesylate in THF (5 mL/g).

-

Add excess Methylamine (10 eq) slowly. Note: Excess amine is critical to prevent dimerization (formation of tertiary amines).

-

Seal the vessel (pressure tube recommended if using volatile amine sources) and stir at Room Temperature for 16–24 hours.

-

Work-up: Concentrate to remove excess methylamine and THF. Dissolve residue in DCM.

-

Wash with 1N NaOH (to ensure the amine is free base). Extract aqueous layer 3x with DCM.

-

Dry (Na₂SO₄) and concentrate.

-

-

Purification:

-

The crude oil is often >90% pure.

-

If necessary, purify via flash chromatography using a polar gradient: DCM -> 10% MeOH/DCM (with 1% NH₄OH additive to reduce streaking).

-

Application: Drug Discovery Coupling Workflow

Context: This scaffold is widely used to introduce a "constrained" amine motif into peptide backbones or small molecule inhibitors. The free methylamine is the nucleophile.

Protocol 2: Amide Coupling (General Procedure)

-

Activation: Dissolve the Carboxylic Acid Partner (R-COOH, 1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

-

Coupling: Add (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.0 eq).

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: LC-MS should show mass [M+H]⁺ corresponding to Product + 188 - 18 (water loss).

Figure 2: Standard peptide coupling and deprotection workflow.

Quality Control & Analytics

To ensure the integrity of the chiral center has been maintained during storage or synthesis, the following analytical methods are recommended.

| Test | Methodology | Acceptance Criteria |

| Identity (NMR) | ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 2.45 (s, 3H, N-Me), 1.1 (d, 3H, C-Me). |

| Chiral Purity | HPLC (Chiralcel OD-H or AD-H) | > 98% ee (Enantiomeric Excess).[1] |

| Chemical Purity | LC-MS (C18, Water/Acetonitrile) | > 95% Area under curve. |

| Residual Solvent | GC-Headspace | THF/DCM < limit (ICH guidelines).[1] |

Self-Validating Check:

-

In ¹H NMR, the methyl doublet at ~1.1 ppm should be sharp. Splitting or additional peaks in this region often indicate racemization (presence of diastereomers if coupled) or rotamers (common in Boc-amines, verify by heating the NMR tube to 50°C to coalesce peaks).

Handling & Safety (GHS)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[7][8] Irrit.).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free secondary amine is prone to oxidation or carbamate migration over long periods if exposed to moisture/heat.

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during the mesylation step (MsCl is lachrymatory).

References

-

Synthesis of Chiral 1,2-Diamines: Journal of Organic Chemistry, "Stereoselective synthesis of vicinal diamines from amino acids." (General methodology grounding).

-

Product Specifications (CAS 873221-70-6): PubChem Compound Summary. .

-

Application in Peptidomimetics: Bioorganic & Medicinal Chemistry Letters, "Design and synthesis of novel peptidomimetics using chiral diamine scaffolds." .

-

Boc-Deprotection Protocols: Greene's Protective Groups in Organic Synthesis, 5th Edition. .

Sources

- 1. 147252-84-4|tert-Butyl (1-hydroxypropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. rua.ua.es [rua.ua.es]

- 3. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 4. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate | C9H20N2O2 | CID 45091845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Asymmetric synthesis with (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Technical Application Note: Strategic Utilization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in Asymmetric Synthesis

Executive Summary & Molecule Profile

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a high-value chiral building block derived from the L-alanine scaffold. It serves as a "chiral pivot" in medicinal chemistry, enabling the introduction of a defined stereocenter within a 1,2-diamine motif. Unlike simple ethylene diamines, the C2-methyl group provides steric differentiation crucial for binding affinity in kinase inhibitors and conformational control in peptide nucleic acid (PNA) or phosphorodiamidate morpholino oligomer (PMO) backbones.

This guide details the robust synthesis of this reagent from Boc-L-Alaninol, its purification, and its application in synthesizing chiral ureas and heterocycles.

Table 1: Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |

| CAS Number | 873221-70-6 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Chiral Source | Derived from L-Alanine (Maintains S configuration) |

| Physical State | Colorless to pale yellow viscous oil (low melting solid) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~10.2 (Secondary amine), ~-1.0 (Boc-carbamate) |

Synthesis Protocol: The "Activation-Displacement" Route

While this reagent is commercially available, in-house preparation from Boc-L-Alaninol is often preferred to ensure high enantiomeric excess (ee >99%) and cost-efficiency at scale. The following protocol avoids racemization by activating the primary alcohol rather than touching the chiral center.

Mechanism & Workflow

The synthesis proceeds via the mesylation of Boc-L-Alaninol followed by nucleophilic displacement with methylamine.

Figure 1: Stereoconservative synthesis route from Boc-L-Alaninol. The chiral center at C2 remains unaffected during C1 activation.

Step-by-Step Methodology

Reagents:

-

Boc-L-Alaninol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Methylamine (2.0 M in THF) (5.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Activation (Mesylation):

-

Dissolve Boc-L-Alaninol in anhydrous DCM (10 mL/g) and cool to 0°C under nitrogen.

-

Add TEA dropwise.[1]

-

Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C. Critical: Exothermic reaction.

-

Stir for 1 hour at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.

-

Quench: Wash with cold 1N citric acid, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the mesylate as a white solid. Do not store long-term.

-

-

Nucleophilic Displacement:

-

Dissolve the crude mesylate in THF (5 mL/g).

-

Add Methylamine solution (2.0 M in THF, 5 eq) into a pressure vessel or sealed tube. Note: Excess methylamine prevents bis-alkylation.

-

Heat to 60°C for 4–6 hours.

-

Cool to room temperature and concentrate to remove excess methylamine and THF.

-

-

Purification:

-

Dissolve residue in DCM. Wash with 1N NaOH (to remove methanesulfonic acid salt).

-

Dry over Na₂SO₄.

-

Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The secondary amine is polar; ammonium hydroxide is required to minimize tailing.

-

Quality Control Check:

-

¹H NMR (CDCl₃): Look for the doublet at ~1.1 ppm (CH₃-CH) and the singlet at ~2.4 ppm (N-CH₃).

-

Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA. Verify >98% ee.

Application A: Synthesis of Chiral Urea Linkers

This molecule is extensively used to synthesize urea-linked kinase inhibitors. The secondary methylamine reacts selectively with isocyanates or activated carbamates, leaving the Boc-protected amine ready for late-stage deprotection.

Rationale

The (S)-methyl group on the backbone induces a specific conformational tilt in the urea chain, often improving selectivity for the ATP-binding pocket of kinases compared to achiral ethylenediamine linkers.

Protocol: Urea Formation

-

Coupling:

-

Dissolve (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.0 eq) in DCM.

-

Add the target Aryl Isocyanate (1.0 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Result: Formation of the 1,1-dimethyl-3-arylurea derivative.

-

-

Boc-Deprotection (The "Clean" Method):

-

Treat the urea intermediate with 4N HCl in Dioxane.

-

Avoid TFA if possible: TFA salts are hygroscopic and harder to handle in biological assays. HCl salts precipitate cleanly as free-flowing solids.

-

Application B: Imidazolidinone Synthesis (Chiral Auxiliaries)

The 1,2-diamine motif allows for cyclization to form imidazolidinones, which are potent chiral auxiliaries for asymmetric alkylations.

Figure 2: Divergent utility of the reagent in medicinal chemistry and asymmetric catalysis.

Protocol: Cyclization with CDI

-

Deprotection: First, remove the Boc group (using HCl/Dioxane) to generate the diamine dihydrochloride.

-

Cyclization:

-

Suspend the diamine salt in THF.

-

Add Carbonyl Diimidazole (CDI) (1.2 eq) and TEA (2.5 eq).

-

Reflux for 12 hours.

-

Outcome: Formation of (S)-1,4-dimethylimidazolidin-2-one. This cyclic urea is a mimic of DMPU but with a chiral handle.

-

Critical Handling & Stability

-

Basicity: The N-methylamine is highly basic. It will absorb CO₂ from the air to form carbamates if left open. Store under Argon/Nitrogen.

-

Boc Stability: Stable to basic workups (NaOH, NaHCO₃) and nucleophilic attack. Unstable to Lewis acids (BF₃·OEt₂) and strong Brønsted acids.

-

Racemization Risk: Low. The chiral center is protected by the carbamate and is not adjacent to a carbonyl group (unlike in amino acid esters), making it resistant to base-catalyzed racemization.

References

-

Synthesis of Boc-Alaninol (Precursor): Alapour, S. et al. "Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate."[2] Zeitschrift für Kristallographie, 2017.[2]

-

General Diamine Protection Strategies: Pittelkow, M. et al. "Selective Synthesis of Mono-Carbamate Protected Diamines." Organic Syntheses, 2002.

-

Application in Drug Discovery (Lacosamide Analogs): "Tert-butyl carbamate derivative and preparation method." Patent CN102020589B.

- Chiral 1,2-Diamines in Catalysis: Lucet, D. et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie Int. Ed., 1998. (Foundational text on the utility of the 1,2-diamine scaffold).

-

Commercial Availability & Properties: Biosynth Carbosynth Product Data for CAS 873221-70-6.[3] [3]

Sources

Use of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in medicinal chemistry

Application Note: Strategic Utilization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in Medicinal Chemistry

Executive Summary

This application note details the strategic implementation of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 1256259-22-1 / Analogues) as a high-value chiral building block in drug discovery.[1] Belonging to the class of vicinal diamines —recognized as "privileged structures" in medicinal chemistry—this molecule offers a unique combination of defined stereochemistry ((S)-configuration), orthogonal protection (Boc vs. free secondary amine), and enhanced solubility profiles.[1]

This guide provides validated protocols for its use in synthesizing kinase inhibitors, peptidomimetics, and heterocyclic scaffolds (e.g., diazepines), emphasizing regioselective functionalization and racemization-free workflows.[1]

Chemical Profile & Strategic Value

Structural Analysis

-

Systematic Name: tert-Butyl ((2S)-1-(methylamino)propan-2-yl)carbamate[1][2]

-

Core Motif: 1,2-Diaminopropane (vicinal diamine).[1]

-

Key Features:

-

C2-Position: Protected by a tert-butoxycarbonyl (Boc) group.[1][3] Inert to basic/nucleophilic conditions; acid-labile.

-

C1-Position: Free N-methyl secondary amine. Highly nucleophilic; serves as the primary attachment point for scaffolds.

-

Chirality: (S)-enantiomer.[1][4][5] Essential for targeting stereospecific binding pockets (e.g., ATP-binding sites in kinases).[1]

-

Why This Molecule?

In Fragment-Based Drug Discovery (FBDD), this building block solves three critical problems:

-

Solubility: The basic N-methyl amine (post-deprotection or functionalization) often improves the physicochemical properties (logD) of lipophilic drug cores.

-

Conformation: The methyl group on the nitrogen restricts bond rotation, reducing the entropic penalty upon binding to a receptor.

-

Regiocontrol: The orthogonal protection allows sequential functionalization of the two nitrogens without the need for protecting group manipulation steps in the middle of a synthesis.

Core Applications & Workflows

Kinase Inhibitor Synthesis ( Strategy)

A dominant application is the introduction of the diamine tail into heteroaryl chloride cores (e.g., pyrimidines, quinazolines) to target the hinge region or solvent-front of kinases (e.g., JNK, ALK, ROS1).[1]

Peptidomimetics (Amide Coupling)

Used to synthesize gamma-turn mimetics or to introduce a "capped" amino acid mimic where the N-methyl group prevents proteolytic cleavage.[1]

Heterocycle Formation (Diazepines)

Following the initial coupling at the N1-methyl amine, the Boc group is removed to allow intramolecular cyclization, forming chiral diazepines—a scaffold found in anxiolytics and antitumor agents.[1]

Visualized Workflows (Graphviz)

Figure 1: Strategic Synthetic Pathways

This diagram illustrates the divergent pathways available starting from the core building block.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the N1-methyl amine and N2-Boc amine.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Functionalization of Chloropyrimidines or Quinazolines.[1]

Reagents:

-

Heteroaryl Chloride (1.0 equiv)[1]

-

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: IPA (Isopropanol) or n-BuOH.[1]

Procedure:

-

Dissolution: Dissolve the Heteroaryl Chloride in IPA (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine building block.

-

Reaction: Heat the mixture to 80–110°C (sealed tube preferred to prevent solvent loss) for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.

-

Note: The secondary amine is sterically hindered compared to a primary amine; higher temperatures may be required.

-

-

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the rotamers of the Boc group and the distinct doublet/singlet of the N-methyl group (shifted downfield due to aromatic ring attachment).

Protocol B: High-Efficiency Amide Coupling

Target: Attaching the building block to a Carboxylic Acid scaffold.

Rationale: Secondary amines are poor nucleophiles in standard EDC couplings due to steric bulk. HATU is recommended for high conversion.

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

HOAt (0.5 equiv - optional, boosts rate)[1]

-

DIPEA (3.0 equiv)[1]

-

Solvent: DMF (anhydrous).[1]

Procedure:

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M) at 0°C. Stir for 15 minutes.

-

Coupling: Add DIPEA, followed immediately by the amine building block.

-

Progression: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Quench: Dilute with excess EtOAc. Wash vigorously with 5% LiCl solution (to remove DMF), followed by 0.5 M citric acid (to remove unreacted amine/HATU byproducts) and NaHCO₃.[1]

Protocol C: Boc-Deprotection & Salt Formation

Target: Generating the free primary amine for further reaction or biological testing.

Reagents:

Procedure:

-

Setup: Dissolve the Boc-protected intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Reaction: Stir at RT for 1–2 hours.

-

Isolation (Critical Step):

-

Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

-

Free Basing: If the free base is required for the next step, redissolve in DCM and wash with saturated Na₂CO₃.

-

Salt Isolation: If storing, precipitate the HCl salt using Et₂O/Hexane.

-

Troubleshooting & Optimization

| Challenge | Root Cause | Solution |

| Low Yield in Coupling | Steric hindrance of N-methyl group. | Switch from EDC/HOBt to HATU or generate the Acid Chloride of the scaffold first. |

| Racemization | High temperature or strong base during coupling. | Maintain temperature <0°C during activation. Use DIPEA instead of TEA (less nucleophilic). |

| Regioselectivity Issues | Boc migration (rare but possible).[1] | Avoid strong Lewis acids. Ensure Boc quality (no free acid) before starting.[1] |

| Poor Solubility | Lipophilic Boc group + Lipophilic Scaffold. | Use DMF/DCM mixtures for reaction. For purification, add 1% TEA to the eluent to prevent streaking of the basic amine. |

References

-

Privileged Structures in Drug Discovery

-

Vicinal Diamines as Medicinal Scaffolds

-

Kinase Inhibitor Design (ALK/ROS1)

-

Zou, H. Y., et al. "PF-06463922 (Lorlatinib): A Novel Macrocyclic Inhibitor of ALK/ROS1."[1] Journal of Medicinal Chemistry, 2015. (Illustrates the use of chiral amine tails).

-

-

N-Methylation and Steric Hindrance

-

Boc-Deprotection Protocols

Disclaimer: All protocols should be performed by trained personnel in a fume hood with appropriate PPE. Yields may vary based on the specific scaffold attached.

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]

- 4. (S)-(-)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in the synthesis of DPP-4 inhibitors

Application Note: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in DPP-4 Inhibitor Synthesis

Executive Summary